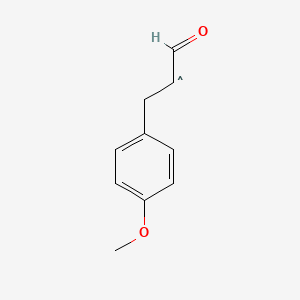

Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)

Description

Chemical Classification and Structural Features of Formyl-Substituted Phenyl Esters

Ethyl 1-formyl-2-(4-methoxyphenyl)acetate belongs to the class of organic compounds known as formyl-substituted phenyl esters. At its core, the structure features a phenyl ester, which is a derivative of a carboxylic acid where the hydroxyl group is replaced by a phenoxy group. The defining characteristic of this subclass is the presence of a formyl group (-CHO), an aldehyde functional group, attached to the phenyl ring.

The key structural components of Ethyl 1-formyl-2-(4-methoxyphenyl)acetate are:

An Ethyl Ester Group: This functional group consists of an ethyl group (-CH2CH3) bonded to the oxygen atom of a carbonyl group.

A Phenyl Ring: A six-carbon aromatic ring that serves as the backbone of the molecule.

A Formyl Group: An aldehyde group (-CHO) directly attached to the phenyl ring. The position of this group relative to the ester linkage is crucial for the molecule's reactivity.

A 4-Methoxyphenyl (B3050149) Group: A methoxy (B1213986) group (-OCH3) is attached at the para-position (the 4th carbon) of a phenyl ring, which is in turn attached to the carbon alpha to the ester carbonyl.

The interplay of these functional groups, particularly the electronic effects of the formyl and methoxy substituents on the aromatic system, governs the chemical properties and reactivity of the molecule. The formyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the methoxy group in the 4-methoxyphenyl moiety is an electron-donating group through resonance, which can influence the reactivity of that part of the molecule. stackexchange.com

Academic Significance and Research Focus Areas in Synthetic Organic Chemistry

Formyl-substituted aromatic compounds, including phenyl esters, are valuable intermediates in organic synthesis. The aldehyde functionality is highly versatile and can be transformed into a wide array of other functional groups. Research in this area often focuses on:

Novel Synthetic Methodologies: Developing new and efficient methods for the formylation of aromatic rings is a continuous area of research. This includes the use of various formylating agents and catalytic systems to achieve high yields and regioselectivity. nih.gov

Functional Group Transformations: The formyl group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions such as the aldol (B89426) condensation and Wittig reaction.

Heterocyclic Synthesis: Formyl-substituted aromatic compounds are often key precursors in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and materials science.

Medicinal Chemistry: The structural motif of a substituted phenyl ester with an aldehyde group can be found in various biologically active molecules. Researchers may explore the synthesis of analogues for structure-activity relationship (SAR) studies.

The specific substitution pattern of Ethyl 1-formyl-2-(4-methoxyphenyl)acetate, with the formyl group at the ortho position to the ester linkage, presents unique synthetic challenges and opportunities. The proximity of the two functional groups can lead to intramolecular reactions and specific steric and electronic effects.

Historical Development of Related Methoxyphenyl and Formyl Chemical Entities

The study of formyl and methoxyphenyl compounds has a rich history in organic chemistry.

The introduction of a formyl group onto an aromatic ring, known as formylation, has been a subject of investigation for over a century. Several named reactions have been developed for this purpose, each with its own scope and limitations:

Gattermann-Koch Reaction: Discovered by Ludwig Gattermann and Julius Arnold Koch, this reaction initially used a mixture of carbon monoxide and hydrogen chloride to formylate aromatic compounds. purechemistry.org

Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from dimethylformamide and phosphorus oxychloride, to formylate electron-rich aromatic rings.

Duff Reaction: Developed by James Cooper Duff, this reaction uses hexamine to introduce a formyl group, primarily onto phenols. wikipedia.org

Reimer-Tiemann Reaction: This reaction utilizes chloroform (B151607) in a basic solution to ortho-formylate phenols. britannica.com

The study of methoxy-substituted aromatic compounds dates back to the early days of organic chemistry, with the methoxy group being recognized for its significant electronic influence on the aromatic ring. The interplay of its inductive and resonance effects has been a fundamental concept in understanding aromatic reactivity. stackexchange.com

The synthesis of phenyl esters is a fundamental transformation in organic chemistry, with early methods often involving the reaction of a phenol (B47542) with a carboxylic acid or its derivative.

The specific combination of these functionalities in a molecule like Ethyl 1-formyl-2-(4-methoxyphenyl)acetate would have been made possible through the progressive development of these and other synthetic methodologies throughout the 20th century.

Properties

Molecular Formula |

C10H11O2 |

|---|---|

Molecular Weight |

163.19 g/mol |

InChI |

InChI=1S/C10H11O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2,4-8H,3H2,1H3 |

InChI Key |

DYJVSKTYAGTQDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C[CH]C=O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl, 1 Formyl 2 4 Methoxyphenyl 9ci and Analogues

Precursor Synthesis and Functional Group Interconversions

The assembly of the target molecule often relies on the preparation of key intermediates, which are then modified through established chemical reactions to introduce the necessary functional groups.

The 4-methoxyphenyl (B3050149) moiety is a common building block in organic synthesis. A variety of starting materials can be employed to generate intermediates containing this group. For instance, 4-methoxybenzaldehyde (B44291) can serve as a precursor in reactions like the Henry (nitroaldol) reaction to form compounds such as 1-(4-methoxyphenyl)-2-nitropropene youtube.com. Similarly, 4-methoxyphenylacetic acid can be chemically modified to introduce other functional groups google.com. Another common starting material is 4-iodoanisole, which can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds beilstein-journals.org. The synthesis of (S)-(-)-l-(4-methoxyphenyl)ethylamine, for example, has been achieved from 4-methoxyphenylacetic acid through a multi-step process involving reactions with oxalyl chloride and subsequent alkylation google.com.

The introduction of a formyl group (-CHO) onto an aromatic ring is a key transformation in the synthesis of the target compound. wikipedia.org This process, known as aromatic formylation, is a form of electrophilic aromatic substitution and is most effective on electron-rich aromatic systems. wikipedia.org The methoxy (B1213986) group (-OCH3) on the 4-methoxyphenyl ring is an electron-donating group, which activates the ring and directs the formylation primarily to the para position relative to the existing substituent. purechemistry.org

Several named reactions are available for this purpose, each with its own set of reagents and conditions. nih.gov

Gattermann-Koch Reaction : This classic method introduces a formyl group by using carbon monoxide and hydrochloric acid, typically with a catalyst like aluminum chloride. wikipedia.orgpurechemistry.org

Vilsmeier-Haack Reaction : This widely used procedure employs N,N-dimethylformamide (DMF) and phosphorus oxychloride to formylate activated aromatic compounds. nih.gov

Reimer-Tiemann Reaction : Specifically for phenols, this reaction uses chloroform (B151607) in a basic solution to introduce a formyl group, usually at the ortho position. britannica.com

Duff Reaction : This method uses hexamethylenetetramine to formylate phenols, also favoring the ortho position. wikipedia.orgnih.gov

Rieche Formylation : This technique utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4). nih.govcommonorganicchemistry.com

| Reaction Name | Formylating Agent(s) | Typical Catalyst/Conditions | Substrate Scope |

|---|---|---|---|

| Gattermann-Koch | Carbon Monoxide (CO), Hydrochloric Acid (HCl) | AlCl₃/CuCl | Electron-rich aromatic hydrocarbons |

| Vilsmeier-Haack | DMF, POCl₃ | None (reagents form the electrophile) | Activated aromatic compounds |

| Reimer-Tiemann | Chloroform (CHCl₃) | Aqueous base (e.g., NaOH) | Phenols |

| Duff Reaction | Hexamethylenetetramine | Acidic workup | Phenols |

| Rieche Formylation | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄, SnCl₄) | Aromatic rings |

The final step in many synthetic routes to the target compound is the formation of the ethyl ester. The most common method for this transformation is the Fischer esterification. ausetute.com.aucerritos.edu This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol (in this case, ethanol) to produce the corresponding ester and water. libretexts.org

The Fischer esterification is a reversible equilibrium reaction. libretexts.org To drive the reaction toward the product (the ester), an excess of the alcohol is often used, or the water is removed as it is formed. cerritos.edu Concentrated sulfuric acid is a typical catalyst for this process. ausetute.com.aulibretexts.org The general procedure involves refluxing the carboxylic acid and ethanol (B145695) with a catalytic amount of acid, followed by purification steps, which may include distillation to separate the ester from unreacted starting materials and byproducts. ausetute.com.aulibretexts.org

Alternative methods for ester synthesis include reacting the alcohol with more reactive carboxylic acid derivatives, such as acyl chlorides (acid chlorides). libretexts.orgquora.com This reaction is generally faster and not reversible but produces corrosive hydrogen chloride gas as a byproduct. libretexts.org

| Method | Reactants | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Heat (Reflux) | Uses readily available materials | Reversible reaction, can be slow |

| From Acyl Chlorides | Acyl Chloride, Ethanol | Often proceeds at room temperature | Fast, high yield, irreversible | Acyl chlorides are moisture-sensitive; produces HCl |

Direct and Convergent Synthetic Routes

One-pot synthesis involves performing multiple reaction steps sequentially in the same reaction vessel without isolating the intermediate products. This approach saves time, reagents, and solvents. For instance, a one-pot method for synthesizing aryl α-keto esters has been developed, which involves the oxidation of aryl-ketones followed by esterification in the same pot. researchgate.net Similarly, α,β-unsaturated esters can be synthesized in one pot from various aldehydes and ethyl acetate (B1210297) using sodium hydride as a catalyst. asianpubs.org While a specific one-pot synthesis for "Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)" is not detailed in the literature, these examples demonstrate the feasibility of combining steps like formylation and subsequent transformations into a single, efficient process. researchgate.netasianpubs.org A process for preparing 1-[2-dimethylamino-(4-methoxyphenyl)ethyl]cyclohexanol (Venlafaxine) via a one-pot synthesis from 1-[Cyano(4-methoxyphenyl)methyl]-cyclohexanol has also been reported, showcasing the utility of this strategy for related structures. epo.org

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.netbohrium.com MCRs are highly atom-economical and can rapidly generate molecular complexity. researchgate.net

The synthesis of ester-containing heterocyclic compounds is an area where MCRs have been successfully applied. researchgate.net For example, the Hantzsch reaction is a well-known MCR used to synthesize dihydropyridine (B1217469) derivatives by combining an aldehyde, a β-ketoester, and a nitrogen source like ammonium (B1175870) acetate. Other MCRs have been developed for the synthesis of diverse structures like spirotetrahydrocarbazoles, where dienes and dienophiles are generated in situ from multiple starting materials. beilstein-journals.org While a specific MCR for the direct synthesis of "Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)" may not be established, the principles of MCRs offer a promising avenue for the efficient construction of structurally related and other complex ester-containing molecules. researchgate.netbohrium.com

Catalytic Approaches in Synthesis

Catalysis is fundamental to the efficient synthesis of complex organic molecules. For compounds like Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), catalytic methods are essential for controlling the formation of the key carbon-carbon bond between the aromatic ring and the stereocenter, as well as for establishing the desired stereochemistry.

Transition metal catalysis, particularly palladium-catalyzed cross-coupling, represents a powerful tool for the α-arylation of carbonyl compounds. nih.govnih.gov This methodology is directly applicable to the formation of the crucial carbon-carbon bond between the 4-methoxyphenyl group and the α-carbon of the ethyl ester backbone.

Pioneering work in this field has led to the development of robust catalytic systems for the coupling of enolates with aryl halides. nih.gov For instance, the α-arylation of aldehydes has been successfully achieved using palladium catalysts. A notable example is the asymmetric intramolecular α-arylation of aldehydes utilizing a catalytic system based on Pd(OAc)₂ and chiral phosphine (B1218219) ligands like BINAP. nih.gov While this specific study focuses on an intramolecular process, the underlying principles are transferable to the intermolecular synthesis of α-aryl aldehydes and related carbonyl compounds. High yields and excellent enantioselectivities have been reported, demonstrating the potential of this approach for constructing chiral centers. nih.gov

Table 1: Asymmetric Palladium-Catalyzed Intramolecular α-Arylation of Aldehydes (Data illustrative of the potential for α-arylation of carbonyl compounds)

| Entry | α-Substituent | Yield (%) | ee (%) |

| 1 | Phenyl | 91 | 96 |

| 2 | 2-Naphthyl | 92 | 97 |

| 3 | 4-MeO-C₆H₄ | 95 | 96 |

| 4 | 4-F-C₆H₄ | 85 | 96 |

| 5 | 2-Thienyl | 88 | 97 |

Source: Adapted from research on asymmetric metal-catalyzed α-arylation of aldehydes. nih.gov

This catalytic strategy is a cornerstone for creating α-stereogenic carbonyls and is a viable pathway for synthesizing precursors to Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI).

In addition to metal-based catalysts, organocatalysis and biocatalysis have emerged as powerful strategies for conducting stereoselective transformations under mild and often environmentally benign conditions.

Organocatalysis: A significant advancement in this area is the development of Singly Occupied Molecular Orbital (SOMO) catalysis. nih.govsemanticscholar.org This approach enables the direct enantioselective α-arylation of aldehydes. The mechanism involves the condensation of an aldehyde with a chiral secondary amine catalyst to form a chiral enamine. nih.govsemanticscholar.org Subsequent selective one-electron oxidation generates an electrophilic 3π-electron radical cation. nih.govacs.org This activated intermediate can then undergo an enantioselective reaction with an electron-rich aromatic group, leading to the formation of cyclic α-aryl aldehyde products with high yields and enantiomeric excess (ee). nih.govsemanticscholar.org This method is particularly effective for producing enolizable α-formyl-α-aryl substrates without subsequent epimerization. nih.gov

Table 2: Enantioselective Intramolecular α-Arylation of Aldehydes via Organo-SOMO Catalysis

| Entry | Aryl Group | Yield (%) | ee (%) |

| 1 | Anisole (B1667542) | 81 | 96 |

| 2 | 1,3-Dimethoxybenzene | 85 | 95 |

| 3 | N-Methylindole | 79 | 93 |

| 4 | Thiophene | 70 | 90 |

Source: Data compiled from studies on organo-SOMO catalysis. nih.govsemanticscholar.org

Biocatalysis: Biocatalytic methods offer exceptional selectivity for asymmetric synthesis. Enzymes such as carbonyl reductases can be employed for the stereoselective reduction of prochiral ketones, yielding optically active alcohols that are valuable intermediates. sphinxsai.comnih.govsemanticscholar.org The discovery of new carbonyl reductases through techniques like functional metagenomics is expanding the toolkit of available biocatalysts for challenging reductions. nih.govsemanticscholar.org Furthermore, lipases are widely used for the kinetic resolution of racemic alcohols and esters. For the synthesis of enantiomerically pure Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), a biocatalytic approach could involve the enzymatic resolution of a racemic intermediate. The combination of metal-catalyzed reactions with biocatalysis in aqueous media also presents a promising strategy for constructing complex chiral molecules. entrechem.com

The enantioselective synthesis of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) hinges on the precise control of the stereocenter at the α-position. Asymmetric catalysis provides the most direct and atom-economical route to achieve this.

The two primary strategies discussed are:

Asymmetric Transition Metal Catalysis : This approach relies on a chiral catalyst, typically a transition metal complexed with a chiral ligand, to direct the stereochemical outcome of the reaction. The palladium-catalyzed α-arylation of aldehydes using chiral phosphine ligands like BINAP is a prime example, achieving high levels of enantioselectivity. nih.gov

Organocatalysis : This strategy uses small, chiral organic molecules to catalyze enantioselective transformations. Organo-SOMO catalysis, for example, utilizes a chiral amine to activate an aldehyde substrate, enabling a highly enantioselective intramolecular α-arylation. nih.govsemanticscholar.orgacs.org This method has proven effective for creating enantioenriched α-formyl-α-aryl systems. nih.gov

Both approaches offer powerful means to access enantioenriched building blocks essential for the synthesis of complex chiral molecules. The choice of method often depends on the specific substrate, desired stereochemical outcome, and scalability requirements.

Advanced Synthetic Techniques

To improve the efficiency, safety, and scalability of chemical syntheses, modern organic chemistry has embraced advanced techniques such as microwave-assisted synthesis and flow chemistry.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. This can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. The α-arylation of carbonyl compounds, a key step in synthesizing the target molecule, can benefit from this technology. For example, a microwave-assisted protocol for the α-arylation of diethyl malonate with aryl halides using a copper catalyst has been developed, proceeding smoothly in a short reaction time to give high yields. researchgate.net

Furthermore, Enhanced Microwave Synthesis (EMS), a technique that involves simultaneous microwave heating and external cooling, allows for a greater input of microwave energy while maintaining a low bulk reaction temperature. This can result in significantly higher yields and cleaner reaction profiles. The efficiency of MAOS is also demonstrated in multicomponent reactions, such as the synthesis of α-sulfamidophosphonates, where microwave irradiation significantly accelerates the process under solvent-free conditions. jmaterenvironsci.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of α-Sulfamidophosphonates

| Entry | Aldehyde | Conditions | Time | Yield (%) |

| 1 | 4-MeO-C₆H₄CHO | Reflux | 10 h | 75 |

| 2 | 4-MeO-C₆H₄CHO | Microwave (60 W) | 6 min | 93 |

| 3 | C₆H₅CHO | Reflux | 12 h | 72 |

| 4 | C₆H₅CHO | Microwave (60 W) | 5 min | 90 |

Source: Adapted from Berredjem, M., et al. jmaterenvironsci.com

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers numerous advantages over traditional batch processing, including superior control over reaction parameters like temperature and residence time, enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and simplified scalability.

The catalytic reactions central to the synthesis of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), such as transition metal-catalyzed cross-couplings or organocatalytic transformations, are well-suited for adaptation to flow chemistry systems. Implementing a flow process could lead to higher throughput, improved product consistency, and the potential for integrating multiple reaction and purification steps into a single, automated sequence. This approach represents a state-of-the-art manufacturing technology for producing fine chemicals and pharmaceutical intermediates.

Chemoenzymatic Transformations and Biotransformation Processes

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the practicality of chemical reactions, offering a powerful approach for the construction of complex molecules. Biotransformation, the use of biological systems (like microorganisms or enzymes) to perform chemical transformations, is a key component of this strategy.

For compounds structurally related to Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), enzymatic reactions can be employed for key steps such as asymmetric reduction, hydrolysis, or oxidation. For instance, the synthesis of chiral epoxides, which can be precursors to various functionalized molecules, has been achieved through chemoenzymatic routes. One such example is the synthesis of methyl (S)-3-(oxiran-2-yl)propanoate. mdpi.com This process may involve the use of enzymes to achieve high enantioselectivity, a crucial aspect in the synthesis of biologically active compounds.

The general mechanism for such transformations can involve multiple steps. For example, the synthesis of certain epoxides from a lactone can proceed via a nucleophilic attack followed by an intramolecular substitution. mdpi.com While not directly involving Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), these examples highlight the potential for applying enzymatic methods to introduce chirality and specific functional groups in related molecular scaffolds.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield and minimize side reactions. This process typically involves a systematic study of various parameters such as temperature, solvent, catalyst loading, and reactant concentrations.

The characterization of the synthesized compounds is typically performed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure of the reaction product. researchgate.net

Table 1: Parameters for Optimization of a Claisen-Schmidt Reaction

| Parameter | Variation | Observation |

| Reactant Ratio | 1:1, 1:2, 2:1 | A 1:2 ratio of aldehyde to ketone may decrease the yield. researchgate.net |

| Catalyst | Base (e.g., NaOH, KOH) | Catalyst concentration can significantly impact reaction rate and yield. |

| Solvent | Ethanol, Methanol, etc. | Solvent polarity can influence the solubility of reactants and intermediates. |

| Temperature | Room Temperature, Reflux | Higher temperatures can increase reaction rates but may also lead to side products. |

| Reaction Time | 1-24 hours | Monitored by techniques like TLC to determine the point of maximum conversion. |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Formyl Group

The aldehyde, or formyl group, is one of the most versatile functional groups in organic chemistry, primarily due to the electrophilicity of the carbonyl carbon and the acidity of the adjacent C-H bond.

The carbonyl carbon of the formyl group is sp² hybridized and is susceptible to attack by a wide array of nucleophiles. The electron-withdrawing nature of the adjacent ester group and the 4-methoxyphenyl (B3050149) ring influences the reactivity of this aldehyde.

Nucleophilic Addition Reactions: A variety of nucleophiles can add to the formyl group, leading to the formation of a new stereocenter. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

| Nucleophile | Reagent Example | Product Type |

| Organometallic Reagents | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Secondary Alcohols |

| Cyanide | Hydrogen Cyanide (HCN) or a salt like KCN | Cyanohydrins |

| Hydrides | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohols |

| Amines | Primary Amines (R-NH₂), Secondary Amines (R₂NH) | Imines, Enamines |

| Ylides | Phosphorus Ylides (Wittig Reagents) | Alkenes |

Condensation Reactions: The formyl group can also participate in condensation reactions, which are crucial for forming carbon-carbon bonds. These reactions often involve the initial formation of an enolate or a similar nucleophilic species.

Aldol (B89426) Condensation: In the presence of a base, the aldehyde can react with enolizable carbonyl compounds to form β-hydroxy aldehydes or ketones.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives, catalyzed by a weak base.

Wittig Reaction: The reaction with phosphorus ylides provides a highly versatile method for the synthesis of alkenes with good control over the geometry of the double bond.

The aldehyde group is at an intermediate oxidation state and can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Selective Oxidation: A variety of oxidizing agents can be employed to convert the formyl group into a carboxylic acid. The choice of reagent is often dictated by the presence of other sensitive functional groups in the molecule.

| Oxidizing Agent | Typical Conditions | Product |

| Tollens' Reagent | [Ag(NH₃)₂]⁺ in aqueous ammonia | Carboxylate |

| Fehling's/Benedict's Reagent | Cu²⁺ complex in basic solution | Carboxylate |

| Potassium Permanganate (KMnO₄) | Basic, cold, dilute conditions | Carboxylate |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic Acid |

| Pinnick Oxidation (NaClO₂/2-methyl-2-butene) | Mild, selective conditions | Carboxylic Acid |

Selective Reduction: The formyl group can be selectively reduced to a primary alcohol in the presence of the ethyl ester group using mild reducing agents.

| Reducing Agent | Selectivity | Product |

| Sodium Borohydride (NaBH₄) | Highly selective for aldehydes and ketones over esters | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces both aldehyde and ester | Diol |

| Diisobutylaluminium Hydride (DIBAL-H) | Can be selective at low temperatures | Primary Alcohol |

Reactions of the Ethyl Ester Moiety

The ethyl ester group is another key reactive site in the molecule. Its chemistry is dominated by nucleophilic acyl substitution reactions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid and ethanol (B145695). This is a reversible equilibrium process.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products (e.g., ethanol) by distillation.

| Catalyst | Reaction Conditions |

| Acid (e.g., H₂SO₄, TsOH) | Reversible, requires excess of the new alcohol |

| Base (e.g., NaOR, K₂CO₃) | Reversible, requires excess of the new alcohol |

The carbonyl carbon of the ethyl ester is electrophilic and can be attacked by various nucleophiles, leading to the substitution of the ethoxy group.

Reaction with Amines (Aminolysis): The ester can react with primary or secondary amines to form the corresponding amides. This reaction is generally slower than hydrolysis and often requires heating.

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the ester carbonyl. The initial product is a ketone, which is more reactive than the starting ester and typically reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol after acidic workup.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Electrophilic and Nucleophilic Aromatic Substitutions on the 4-Methoxyphenyl Ring

The 4-methoxyphenyl group, a key structural component of the title compound, significantly influences the reactivity of the aromatic ring in substitution reactions. The methoxy (B1213986) (-OCH3) substituent is a powerful electron-donating group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). This activation occurs because the oxygen atom's lone pairs can be delocalized into the π-system of the ring, increasing its nucleophilicity.

The directing effect of the methoxy group channels incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the formyl-substituted ethyl cyclopropyl (B3062369) group, electrophilic substitution is expected to occur predominantly at the two ortho positions (C-3 and C-5) relative to the methoxy group. The increased electron density at these positions makes them prime targets for electrophilic attack. researchgate.net

Conversely, nucleophilic aromatic substitution (NAS) on the 4-methoxyphenyl ring is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group. The methoxy group, being electron-donating, deactivates the ring for NAS. However, under specific conditions, NAS can be achieved on similar aromatic systems. For instance, the synthesis of 4-aryloxybenzaldehydes has been accomplished through the reaction of 4-fluorobenzaldehyde (B137897) with phenols in the presence of a base, demonstrating that a sufficiently activated substrate can undergo NAS. researchgate.net For the title compound, a NAS reaction would necessitate prior modification of the ring to introduce potent electron-withdrawing substituents.

Rearrangement Reactions and Their Mechanistic Insights

The presence of a strained cyclopropane (B1198618) ring makes the molecule susceptible to various rearrangement reactions, which are often driven by the release of ring strain. nih.gov Molecular rearrangements involve the migration of an atom or group from one atom to another within the same molecule, leading to a structural isomer. chemistrywithwiley.com These reactions typically proceed through the formation of an electron-deficient center, followed by the migration of a group with its electron pair. chemistrywithwiley.com

In systems related to the title compound, such as 1,1-divinyl-2-phenylcyclopropanes, a rich variety of thermal rearrangements are observed. These include:

Vinylcyclopropane (B126155) Rearrangement: This reaction typically occurs at high temperatures and involves the transformation of a vinylcyclopropane into a cyclopentene. nih.gov For the title compound, a transformation that introduces a vinyl group adjacent to the cyclopropane could enable this pathway.

Cope Rearrangement: This scilit.comscilit.com-sigmatropic rearrangement is common in 1,2-divinylcyclopropanes. While the title compound is not a divinylcyclopropane, related structures can undergo tandem rearrangements, such as an aromatic Cope rearrangement followed by an ene reaction, to form complex polycyclic systems. nih.govnih.gov

Retro-Ene Reactions: Conversion of the carbonyl group to an alcohol or ether can open pathways for retro-ene reactions, which can be followed by tautomerization or other rearrangements like the Claisen rearrangement. nih.gov

The mechanism of these rearrangements is often concerted and pericyclic, though stepwise radical or ionic pathways can also occur depending on the substrate and reaction conditions. nih.govyoutube.com The specific pathway taken is highly dependent on the substituents and the thermal or catalytic conditions applied.

Cycloaddition Reactions in the Context of Related Systems (e.g., [2π + 2π] cycloadditions involving ketenes)

Cycloaddition reactions are powerful tools for forming cyclic structures. The prompt highlights [2π + 2π] cycloadditions involving ketenes, which are a well-established method for synthesizing four-membered rings (cyclobutanones). libretexts.org Ketenes are highly reactive compounds characterized by a C=C=O functional group.

The general mechanism for the thermal [2+2] cycloaddition of a ketene (B1206846) with an alkene is typically a concerted, yet highly asynchronous, [π2s + π2a] process. nih.gov In this mechanism, the ketene acts as the electrophilic component. The reaction's efficiency and stereochemistry depend on the substituents on both the ketene and the alkene. researchgate.net Lewis acids can be used to promote these cycloadditions by complexing to the ketene, lowering its LUMO energy and enhancing its electrophilicity, which allows reactions with even unactivated alkenes. nih.gov

In the context of a system related to Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), a ketene could potentially be generated from the ethyl ester functionality via established methods. This ketene could then undergo an intramolecular or intermolecular [2+2] cycloaddition with a suitable π-system. The reaction of ketenes with styrenes (alkenes bearing an aryl group) is a known transformation. nih.gov Furthermore, photochemical [2+2] cycloadditions of electron-deficient styrenes have been shown to produce cyclobutane (B1203170) products, indicating another potential cycloaddition pathway for related structures. chemrxiv.orgnih.gov

Stereochemical Aspects of Reactions and Diastereoselectivity/Enantioselectivity Control

The control of stereochemistry is a critical aspect of the synthesis and reactivity of complex molecules like Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), which contains two adjacent stereocenters on the cyclopropane ring. The synthesis of such highly functionalized cyclopropanes often relies on catalytic asymmetric reactions to control both diastereoselectivity (the relative configuration of stereocenters) and enantioselectivity (the preference for one enantiomer over the other). nih.govresearchgate.net

A primary method for synthesizing the cyclopropane core is the rhodium- or ruthenium-catalyzed cyclopropanation of an alkene with a diazo compound. organic-chemistry.org Research in this area has led to the development of highly effective chiral catalysts that can induce high levels of stereocontrol.

For example, the asymmetric cyclopropanation of vinyl heterocycles with aryldiazoacetates using chiral dirhodium tetracarboxylate catalysts can produce trisubstituted cyclopropanes with high diastereoselectivity and enantioselectivity. nih.govrsc.org The choice of catalyst is crucial and often depends on the specific substitution pattern of the reactants. nih.gov Similarly, rhodium complexes with chiral ligands, such as Rh₂(S)-BTPCP)₄, have been successfully used in the catalytic asymmetric synthesis of functionalized cyclopropanes from α-substituted allyl sulfones and diazo reagents, affording products in high yields with excellent diastereo- and enantioselectivities. nih.govresearchgate.netnih.gov

The table below summarizes representative data from studies on related systems, illustrating the high degree of stereochemical control achievable in the synthesis of functionalized cyclopropanes.

| Catalyst | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Aryldiazoacetates + N-vinylphthalimide | >98:2 (trans) | Not applicable (achiral catalyst) | organic-chemistry.org |

| Rh₂((S)-BTPCP)₄ | α-Aryl diazoacetates + α-Substituted allyl sulfones | 68:32 to >95:5 | 40-99% | nih.gov |

| Rh₂((S)-BTPCP)₄ | Diazo reagents + Difluoromethylated olefins | up to >95:5 (20:1) | up to 99% | nih.gov |

| Ru(II)-Pheox | Ethyl diazoacetate + 2-Substituted allylic derivatives | (cis/trans separable) | 86-99% | researchgate.net |

| Rh₂(R-p-Ph-TPCP)₄ | meta/para-Substituted aryldiazoacetates + Vinyl heterocycles | High | High | nih.govrsc.org |

| Rh₂(R-TPPTTL)₄ | ortho-Substituted aryldiazoacetates + Vinyl heterocycles | High | High | nih.govrsc.org |

These findings demonstrate that by carefully selecting the catalyst and reaction conditions, it is possible to control the stereochemical outcome of reactions that form or modify the cyclopropane ring, providing access to specific stereoisomers of complex molecules like Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI). nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.orgnorthwestern.edu These methods, which solve the Schrödinger equation with certain approximations, provide detailed information about electronic structure, bonding, and reactivity. wikipedia.orglsu.edu

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its geometry, stability, and chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate optimized molecular geometries, bond lengths, and bond angles. For molecules similar to Ethyl 1-formyl-2-(4-methoxyphenyl)-(9CI), computational studies often utilize basis sets like B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost.

Analysis of the electronic charge distribution can reveal the electrophilic and nucleophilic sites within the molecule. The presence of the methoxyphenyl group, the ethyl ester, and the formyl group creates a molecule with a varied electronic landscape. The oxygen and nitrogen atoms are expected to be regions of higher electron density, while the carbonyl carbons are electron-deficient.

Illustrative Data for a Structurally Similar Compound:

| Parameter | Calculated Value (Example) | Method/Basis Set |

|---|---|---|

| C=O Bond Length | ~1.22 Å | DFT/B3LYP/6-31G(d,p) |

| C-N Bond Length | ~1.35 Å | DFT/B3LYP/6-31G(d,p) |

| Dihedral Angle (Phenyl/Formyl) | Variable | DFT/B3LYP/6-31G(d,p) |

Frontier Molecular Orbital Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edufiveable.mewikipedia.org The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). taylorandfrancis.comlibretexts.org

The HOMO is typically localized on the more electron-rich parts of the molecule, such as the methoxyphenyl ring. The LUMO, conversely, is often centered on electron-withdrawing groups like the formyl and ester functionalities. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Illustrative FMO Data for a Related Compound:

| Orbital | Energy (eV) (Example) | Localization (Example) |

|---|---|---|

| HOMO | -6.5 | Methoxyphenyl ring |

| LUMO | -1.8 | Formyl and ester groups |

| HOMO-LUMO Gap | 4.7 | - |

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. rsc.orgrsc.orgfiveable.me By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways. researchgate.netacs.org

For a molecule like Ethyl 1-formyl-2-(4-methoxyphenyl)-(9CI), computational studies could explore reactions such as nucleophilic addition to the formyl group or hydrolysis of the ester. These studies would involve locating the transition state structures and calculating the activation energies for each potential step. This information is crucial for understanding how the molecule might behave in different chemical environments and for designing synthetic routes. fiveable.me

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. tandfonline.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and identify its most stable and accessible conformations. researchgate.netmun.ca

For a flexible molecule such as Ethyl 1-formyl-2-(4-methoxyphenyl)-(9CI), MD simulations can reveal the rotational freedom around its single bonds and the resulting range of three-dimensional structures it can adopt. oup.com These simulations are often performed in a solvent to mimic realistic conditions, as the solvent can significantly influence conformational preferences. acs.org The results of MD simulations are crucial for understanding how the molecule's shape can adapt to interact with other molecules.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govwikipedia.orgmeilerlab.org This method is widely used in drug discovery to screen for potential drug candidates. nih.govimrpress.com

In the context of compounds structurally related to Ethyl 1-formyl-2-(4-methoxyphenyl)-(9CI), docking studies would involve placing the molecule into the binding site of a target protein and evaluating the potential binding modes. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Illustrative Molecular Docking Results for a Related Compound:

| Parameter | Value (Example) | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates a potentially strong binding affinity. |

| Key Interacting Residues | Tyr, Ser, Leu | Highlights specific amino acids involved in binding. |

| Hydrogen Bonds | 2 | Identifies specific hydrogen bond interactions. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Theoretical Foundations for Predictive Chemistry

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.orgconicet.gov.ar These models are built by correlating molecular descriptors with experimentally measured activities or properties for a set of compounds. semanticscholar.orgresearchgate.net

The theoretical foundation of QSAR/QSPR lies in the principle that the structure of a molecule determines its properties and activities. Molecular descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. By developing a robust QSAR/QSPR model, it becomes possible to predict the activity or property of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

For a class of compounds including Ethyl 1-formyl-2-(4-methoxyphenyl)-(9CI), a QSAR study might aim to predict a particular biological activity, while a QSPR study could focus on properties like solubility or lipophilicity. These models are powerful tools in predictive chemistry, enabling the prioritization of compounds for synthesis and testing.

Spectroscopic Property Prediction (e.g., computational NMR, IR, UV-Vis spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. In the absence of direct experimental spectra for Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), theoretical predictions based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) serve as a valuable resource. These predictions are typically performed using established methods like the Gauge-Independent Atomic Orbital (GIAO) for NMR shifts and TD-DFT for electronic transitions (UV-Vis). nih.govresearchgate.netresearchgate.net The following data are predictive and derived from computational studies on structurally analogous compounds, providing a reasonable estimation of the spectroscopic behavior of the title compound.

Computational ¹H and ¹³C NMR Spectra

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structure elucidation. nih.gov Calculations are often performed using the GIAO method, which has shown good correlation with experimental data. ijert.orggithub.io For Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), the predicted chemical shifts are based on analyses of its core structural components: the ethyl group, the formyl group, and the 4-methoxyphenyl (B3050149) moiety. Data from close structural analogues like N-(4-methoxyphenyl)formamide and ethyl formate (B1220265) are used to construct a detailed prediction. umich.educhemicalbook.comchemicalbook.com

The protons of the 4-methoxyphenyl group are expected to appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons will resonate as a singlet, typically upfield from the aromatic signals. The formyl proton is anticipated to be the most deshielded proton due to the influence of the adjacent carbonyl group and nitrogen atom. The ethyl group will present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons. umich.eduresearchgate.net

Predicted ¹³C NMR shifts show distinct signals for the carbonyl carbon of the formyl group, the carbons of the 4-methoxyphenyl ring (with the oxygen- and nitrogen-bearing carbons being the most downfield in the aromatic region), the methoxy carbon, and the two carbons of the ethyl group. umich.educhemicalbook.com

Predicted ¹H NMR Chemical Shifts Predictions are based on GIAO calculations for analogous structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Formyl-H | ~8.3 | Singlet |

| Aromatic-H (ortho to N) | ~7.1 | Doublet |

| Aromatic-H (ortho to OCH₃) | ~6.9 | Doublet |

| Methoxy-H (OCH₃) | ~3.8 | Singlet |

| Ethyl-H (CH₂) | ~4.2 | Quartet |

| Ethyl-H (CH₃) | ~1.3 | Triplet |

Predicted ¹³C NMR Chemical Shifts Predictions are based on GIAO calculations for analogous structures.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~162 |

| Aromatic C (C-O) | ~158 |

| Aromatic C (C-N) | ~138 |

| Aromatic C (CH, ortho to N) | ~124 |

| Aromatic C (CH, ortho to OCH₃) | ~115 |

| Methoxy C (OCH₃) | ~55 |

| Ethyl C (CH₂) | ~61 |

| Ethyl C (CH₃) | ~14 |

Computational IR Spectrum

Theoretical Infrared (IR) spectra, calculated using methods like DFT with basis sets such as B3LYP/6-311++G(d,p), can predict the vibrational frequencies of a molecule. nih.gov These predictions help in assigning the absorption bands observed in experimental spectra. For Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), the predicted IR spectrum is built upon computational data for anisole (B1667542) and related formamides. researchgate.netbartleby.compearson.com

Key predicted vibrational modes include a strong absorption band for the C=O stretching of the formyl group. The aromatic C=C stretching vibrations of the 4-methoxyphenyl ring are expected in their characteristic region. The C-O-C stretching vibrations associated with the methoxy group and the ester linkage will also be prominent. bartleby.compearson.comresearchgate.net Aromatic C-H stretching is predicted above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups is expected just below 3000 cm⁻¹.

Predicted IR Vibrational Frequencies Predictions are based on DFT calculations for analogous structures like anisole and N-aryl formamides.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl C=O Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | ~1350 | Medium |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Medium |

Computational UV-Vis Spectrum

The electronic absorption properties, which determine the Ultraviolet-Visible (UV-Vis) spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comchemrxiv.org This method calculates the energies of electronic transitions, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other low-energy transitions. researchgate.net

For Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), the UV-Vis spectrum is expected to be dominated by π → π* transitions within the 4-methoxyphenyl system, which is conjugated with the formyl group. Computational studies on anisole and other 4-methoxyphenyl derivatives suggest strong absorptions in the UV region. researchgate.netresearchgate.net The primary absorption band (λmax) is predicted to arise from the HOMO→LUMO transition, reflecting the electronic structure of the conjugated system. The specific solvent environment can influence the exact position of these absorption maxima. chemrxiv.org

Predicted UV-Vis Absorption Maxima (λmax) Predictions are based on TD-DFT calculations for analogous structures.

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~270 - 290 |

| n → π | ~300 - 320 |

Derivatization and Structure Reactivity/selectivity Relationship Srsr Investigations

Modification of the Formyl Substituent for Enhanced Reactivity or Specificity

The formyl group (-CHO) is a highly reactive functional group and a key structural feature, making it a prime target for chemical modification. fiveable.me As the simplest aldehyde, its carbonyl carbon has a partial positive charge, rendering it susceptible to nucleophilic attack. fiveable.me This reactivity allows for a variety of transformations to enhance the compound's properties.

The formyl group can be readily transformed into various other functional groups, serving as a versatile precursor in organic synthesis. tcichemicals.com Common modifications include:

Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH), a transformation frequently utilized in organic synthesis. fiveable.me

Reduction: Reduction of the formyl group can yield a primary alcohol (-CH₂OH). tcichemicals.com

Reductive Amination: This reaction converts the formyl group into an amine, providing a pathway to a diverse range of substituted amino compounds. tcichemicals.com

Wittig Reaction: As a substrate for the Wittig reaction, the formyl group allows for the formation of carbon-carbon double bonds, enabling the synthesis of various alkene derivatives. tcichemicals.com

Aldol (B89426) Reaction: The formyl group can participate in aldol reactions, another important carbon-carbon bond-forming reaction. tcichemicals.com

These transformations allow for the introduction of a wide array of functional groups, each with the potential to modulate the compound's interaction with biological targets and alter its pharmacokinetic profile. The choice of modification is guided by the desired enhancement in reactivity or specificity.

Table 1: Potential Modifications of the Formyl Group and Their Expected Impact

| Modification Reaction | Resulting Functional Group | Potential Impact on Properties |

| Oxidation | Carboxylic Acid (-COOH) | Increased polarity, potential for new ionic interactions. |

| Reduction | Primary Alcohol (-CH₂OH) | Increased polarity, hydrogen bond donor/acceptor capability. |

| Reductive Amination | Amine (-CH₂NR₂) | Introduction of a basic center, potential for new ionic and hydrogen bonding interactions. |

| Wittig Reaction | Alkene (-CH=CHR) | Altered geometry and lipophilicity, potential for new van der Waals interactions. |

| Aldol Condensation | β-Hydroxy Carbonyl | Increased complexity and stereochemical diversity. |

Functionalization of the 4-Methoxyphenyl (B3050149) Moiety: Introduction of Diverse Substituents

The 4-methoxyphenyl group is another key component of the molecule that can be functionalized to fine-tune its properties. The methoxy (B1213986) group can be cleaved to yield a phenol (B47542), which can then be further derivatized. nih.gov The aromatic ring itself is also amenable to electrophilic substitution reactions, allowing for the introduction of a variety of substituents.

The electronic properties of substituents on the phenyl ring can significantly affect the anti-cancer activity of related compounds. nih.gov For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the aromatic ring, influencing its interaction with biological targets. nih.gov

Common functionalizations of the 4-methoxyphenyl moiety include:

Demethylation: Cleavage of the methyl ether to form a hydroxyl group (-OH) provides a site for further modification and can introduce new hydrogen bonding capabilities. nih.gov

Electrophilic Aromatic Substitution: Halogenation, nitration, and acylation can introduce a range of functional groups onto the aromatic ring, altering its steric and electronic properties.

Table 2: Functionalization of the 4-Methoxyphenyl Moiety and Potential Effects

| Position of Substitution | Type of Substituent | Potential Effect on Activity |

| ortho | Electron-withdrawing (e.g., -NO₂) | May decrease reactivity through inductive effects. |

| meta | Electron-donating (e.g., -NH₂) | May increase reactivity through resonance effects. |

| para | Halogen (e.g., -Cl, -F) | Can alter lipophilicity and metabolic stability. |

Variation of the Ester Group and Manipulation of Chiral Centers

The ethyl ester group plays a significant role in the compound's solubility, membrane permeability, and metabolic stability. uwec.edu Ester groups can be hydrolyzed in vivo by esterases, which can be a factor in the drug's duration of action. stereoelectronics.org Varying the alcohol component of the ester can modulate its rate of hydrolysis. For instance, esters with electron-withdrawing groups in the alcohol portion tend to hydrolyze more quickly. uwec.edu

The ester can be modified by:

Transesterification: Replacing the ethyl group with other alkyl or aryl groups can alter the compound's lipophilicity and steric profile.

Hydrolysis and Amidation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, introducing new functional groups and hydrogen bonding capabilities.

Furthermore, the cyclopropane (B1198618) ring of the parent compound contains chiral centers. The manipulation of these chiral centers is a critical aspect of drug design, as different stereoisomers can exhibit significantly different pharmacological activities and toxicity profiles. rochester.edumdpi.com The synthesis of individual enantiomers and diastereomers allows for the determination of the most active and safest stereoisomer.

Table 3: Variation of the Ester Group and Its Potential Consequences

| Ester Modification | Rationale | Expected Outcome |

| Methyl Ester | Smaller steric bulk | May alter binding affinity. |

| tert-Butyl Ester | Increased steric bulk | May increase metabolic stability. |

| Benzyl Ester | Aromatic moiety | Potential for π-π stacking interactions. |

Synthesis of Structural Analogues and Isomers for Comparative Studies

The synthesis of structural analogues and isomers is a cornerstone of structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can identify which structural features are essential for its biological activity.

For "Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)," the synthesis of analogues could involve:

Replacement of the Cyclopropane Ring: The strained cyclopropane ring could be replaced with other small rings (e.g., cyclobutane) or opened to an acyclic analogue to assess the importance of the ring's conformation and strain energy.

Isosteric Replacements: The ester or formyl groups could be replaced with bioisosteres, which are functional groups with similar steric and electronic properties, to probe the specific interactions of these groups. uomustansiriyah.edu.iq

Positional Isomers: The substituents on the phenyl ring could be moved to different positions to investigate the importance of their spatial arrangement.

Comparative studies of these analogues and isomers provide valuable insights into the pharmacophore, which is the ensemble of steric and electronic features that is necessary for the molecule to exert its biological effect.

Impact of Substituent Electronic and Steric Effects on Chemical Reactivity and Selectivity

The electronic and steric effects of substituents play a crucial role in determining the chemical reactivity and selectivity of "Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)". The cyclopropane ring is a strained system, and its reactivity is influenced by the substituents attached to it. nih.gov

Electronic Effects: Electron-withdrawing groups on the cyclopropane ring can increase its electrophilicity, making it more susceptible to nucleophilic attack and ring-opening. researchgate.net Conversely, electron-donating groups can decrease its reactivity. The electronic properties of substituents on the 4-methoxyphenyl ring can also influence the reactivity of the cyclopropane ring through inductive and resonance effects.

Steric Effects: The size and shape of substituents can influence the approach of reagents, thereby affecting the stereoselectivity of reactions. rsc.org Bulky substituents can hinder certain reaction pathways while favoring others. For instance, in the context of rhodium-catalyzed reactions of related cyclopropenes, both steric and electronic factors of the ligand were found to influence the reaction pathway. acs.org

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the physicochemical properties of the various synthesized derivatives with their biological activities. jocpr.comnih.gov By building mathematical models, it becomes possible to predict the activity of new, unsynthesized analogues, thereby streamlining the drug discovery process. ijpsr.com

Advanced Characterization Methodologies in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy, including 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in the complete structural elucidation of Ethyl 1-formyl-2-(4-methoxyphenyl)acetate.

¹H NMR would reveal the chemical environment of protons, their multiplicity (splitting patterns), and integration values, corresponding to the number of protons. Key signals would be expected for the ethyl group (a triplet and a quartet), the methoxy (B1213986) group (a singlet), the aromatic protons on the phenyl ring, and the protons of the formyl and adjacent C-H groups.

¹³C NMR would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and formyl groups, the aromatic carbons, and the aliphatic carbons of the ethyl and methoxy groups.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are critical for determining the compound's molecular weight and elemental composition and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the unambiguous determination of the elemental formula (e.g., C₁₂H₁₄O₄ for the target compound), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS analysis would yield a characteristic fragmentation pattern. The resulting product ions would provide direct evidence for the presence of key structural motifs, such as the loss of the ethoxy group from the ester or cleavage adjacent to the formyl group.

Vibrational Spectroscopy (FTIR, Raman) for Detailed Structural Probing and Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde (formyl) functional groups, typically in the region of 1650-1750 cm⁻¹. Other key peaks would include C-O stretching for the ester and ether linkages, C-H stretching for the aromatic and aliphatic groups, and aromatic C=C bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. It would be useful for identifying the symmetric vibrations of the aromatic ring and other skeletal vibrations within the molecule.

Chiral Chromatography for Enantiomeric Excess Determination and Resolution

The structure of Ethyl 1-formyl-2-(4-methoxyphenyl)acetate contains a chiral center at the carbon atom bonded to the formyl group, the ethyl ester, and the methoxyphenyl group. Therefore, the compound can exist as a pair of enantiomers.

High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, HPLC could be employed to separate the two enantiomers. This analytical technique is essential for determining the enantiomeric excess (ee) of a sample, which quantifies the purity of one enantiomer over the other. It is also the basis for preparative resolution to isolate the individual enantiomers for further study.

Spectrophotometric Analysis (e.g., UV-Vis Absorption and Emission Spectroscopy for electronic transitions and photophysical properties)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to conjugated systems.

UV-Vis Absorption Spectroscopy: The presence of the 4-methoxyphenyl (B3050149) group, a chromophore, would result in characteristic absorption bands in the UV region. The analysis would determine the wavelength of maximum absorption (λmax), which is related to the energy of the electronic transitions within the π-system of the aromatic ring.

Emission Spectroscopy (Fluorescence): If the molecule is fluorescent, emission spectroscopy would be used to measure its emission spectrum after excitation at an appropriate wavelength. This would provide insights into the molecule's photophysical properties, including its quantum yield and Stokes shift.

Synthetic Utility and Applications in Chemical Science

Role as Intermediates in Complex Organic Synthesis

The unique arrangement of functional groups in Ethyl 1-formyl-2-(4-methoxyphenyl)acetate allows it to participate in a wide array of chemical transformations. The presence of the formyl group and the active methylene (B1212753) proton (alpha to the ester carbonyl) makes it a potent precursor for constructing intricate molecular architectures.

The α-formyl arylacetate scaffold is a key structural motif in the synthesis of various natural products and their derivatives. A closely related compound, methyl 2-formyl-3,4,5-trimethoxyphenylacetate, serves as a crucial intermediate in the synthesis of naturally occurring isocoumarins and 3,4-dihydroisocoumarins researchgate.net. These compounds, such as kigelin, are metabolites of fungal species like Aspergillus terreus and exhibit a range of biological activities researchgate.net. The synthetic pathway leverages the reactivity of the formyl and acetate (B1210297) groups to construct the core heterocyclic ring system of the target natural product. This demonstrates the utility of this class of compounds in accessing complex molecular frameworks found in nature.

The (4-methoxyphenyl)acetate structural unit is integral to numerous specialized chemical targets. While many established synthetic routes to complex molecules like Venlafaxine start with related compounds such as p-methoxyphenylacetonitrile asianpubs.orggoogle.com, the functional groups within Ethyl 1-formyl-2-(4-methoxyphenyl)acetate make it a plausible alternative precursor. Standard organic transformations could potentially convert the formyl and ester functionalities into the necessary groups required for the Venlafaxine backbone google.com. For instance, the core structure of Venlafaxine is often assembled from intermediates like 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol asianpubs.orgresearchgate.net. The ethyl (4-methoxyphenyl)acetate moiety provides the foundational carbon skeleton which can be elaborated toward such key intermediates.

One of the most significant applications of α-formyl esters is in the synthesis of heterocyclic compounds. These esters are synthetic equivalents of β-keto esters and can undergo condensation reactions with a variety of binucleophiles to form a wide range of ring systems.

Pyrimidines: This class of compounds is readily accessible through reactions like the Biginelli condensation. The α-formyl ester can react with urea (B33335) or thiourea (B124793) to yield dihydropyrimidine (B8664642) derivatives, which are often of significant interest in medicinal chemistry ijsrch.com. These pyrimidine (B1678525) structures can be further modified, for example, through the introduction of different substituents to create libraries of novel compounds researchgate.netresearchgate.net.

Pyrazoles: Reaction with hydrazine (B178648) or its substituted derivatives provides a direct route to pyrazole-containing heterocycles. The 2-(4-methoxyphenyl) fragment is found in complex heterocyclic systems like Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, underscoring the role of this arylacetate moiety as a building block for nitrogen-containing fused rings .

Oxygen-Containing Heterocycles: The reactivity of the compound also lends itself to the synthesis of heterocycles containing oxygen. For instance, related methoxyphenyl derivatives are used in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles researchgate.net. Furthermore, precursors like 4-methoxyphenylglyoxal, which is structurally related to the title compound, are employed in multicomponent reactions to generate complex furo-quinoline systems mdpi.com.

| Heterocycle Class | Required Co-Reactant(s) | Resulting Core Structure |

|---|---|---|

| Pyrimidines | Urea / Thiourea | Dihydropyrimidinone / Dihydropyrimidinethione |

| Pyrazoles | Hydrazine / Substituted Hydrazines | Substituted Pyrazole |

| Isoxazoles | Hydroxylamine | Substituted Isoxazole |

| 1,3,4-Oxadiazoles | Hydrazides followed by cyclization | Disubstituted 1,3,4-Oxadiazole |

Applications in Materials Chemistry

Beyond its role in synthesizing discrete molecules, the functionalities of Ethyl 1-formyl-2-(4-methoxyphenyl)acetate offer potential for applications in the field of materials science.

The chemical handles present in Ethyl 1-formyl-2-(4-methoxyphenyl)acetate allow for its potential conversion into a functional monomer for polymerization. Through synthetic modifications, such as converting the formyl group into a polymerizable α-methylene group (an exo-vinylidene), the molecule could be transformed into a monomer analogous to renewable α-methylene-γ-butyrolactones frontiersin.orgnih.gov. The chain-growth polymerization of such a monomer would result in a polymer with pendant ethyl (4-methoxyphenyl)acetate groups. These side chains could impart desirable properties to the final material, such as a high glass transition temperature (Tg) and enhanced thermal stability, making them suitable for advanced material applications frontiersin.orgresearchgate.net.

In-depth Analysis of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) Reveals Limited Publicly Available Data

An extensive review of publicly accessible scientific literature and chemical databases for the compound "Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)" has yielded insufficient specific data to construct a detailed article according to the requested outline. While searches were conducted to gather information on its synthetic utility, applications in specific organic reactions, and its contribution to flavor and fragrance chemistry, the information available for this exact compound is sparse.

The search for "Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)" and its potential synthetic routes or reaction mechanisms did not provide specific scholarly articles or patents detailing its use as a reagent or intermediate. The scientific landscape often includes vast numbers of synthesized compounds, many of which are created for specific, narrow research purposes and may not have widespread application or extensive documentation in public domains.

Similarly, an investigation into the flavor and fragrance profile of this specific molecule was inconclusive. The sensory properties of chemical compounds are highly structure-dependent. While general principles exist for classes of compounds, such as those containing a 4-methoxyphenyl (B3050149) group which can sometimes impart sweet or floral notes, the specific contribution of "Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)" to flavor and fragrance chemistry is not documented in the available literature. General discussions on related methoxyphenyl compounds indicate their potential use in creating various aromas, from floral to fruity, but this cannot be directly attributed to the specified compound without dedicated sensory evaluation data.

It is important to note that the absence of information in publicly searchable databases does not necessarily mean the compound has no applications or scientific relevance. It could be a novel compound with research findings that are not yet published, or it may be referred to by a different nomenclature in various sources. However, based on the currently available information, a comprehensive and scientifically accurate article focusing solely on "Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)" cannot be generated at this time.

Environmental and Regulatory Considerations in Chemical Research

Green Chemistry Principles in Synthetic Design: Atom Economy and Waste Minimization

Green chemistry is a foundational approach in modern chemical synthesis, aiming to design products and processes that minimize the use and generation of hazardous substances. Two of the twelve core principles of green chemistry, atom economy and waste prevention, are paramount in assessing the environmental footprint of a synthetic route. nih.gov

Atom Economy

Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com An ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product. acs.org

To illustrate this principle, consider a plausible synthetic route for a structurally related compound, ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, via a Williamson ether synthesis. The reaction proceeds between 5-iodovanillin (B1580916) and ethyl bromoacetate (B1195939), using cesium carbonate as a base.

Reaction: 5-Iodovanillin + Ethyl bromoacetate → Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate + Byproducts

The calculation for the atom economy of this illustrative reaction is detailed in the table below.

Interactive Table: Atom Economy Calculation

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 5-Iodovanillin | C₈H₇IO₃ | 278.04 | Reactant |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Reactant |

| Desired Product | C₁₂H₁₃IO₅ | 364.13 | Product |

| Cesium bromide | CsBr | 212.81 | Byproduct |

| Cesium bicarbonate | CHCsO₃ | 193.92 | Byproduct |

Calculation:

Total Mass of Reactants: 278.04 + 167.00 = 445.04 g/mol

Mass of Desired Product: 364.13 g/mol

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Percent Atom Economy = (364.13 / 445.04) x 100 ≈ 81.8%

Waste Minimization

The first principle of green chemistry is the prevention of waste. In the synthesis of research chemicals, waste is generated from several sources:

Byproducts: Unwanted substances formed alongside the desired product (e.g., cesium salts in the example above).

Solvents: Used for dissolving reactants and facilitating the reaction, which often constitute the largest mass component of a process.

Reagents: Stoichiometric reagents that are consumed and converted into waste during the reaction.

Purification Media: Materials like silica (B1680970) gel used in chromatography.

Minimizing waste involves selecting reactions with high atom economy, using catalytic reagents instead of stoichiometric ones, choosing benign and recyclable solvents, and optimizing reaction conditions to reduce byproduct formation. edu.krd

Sustainable Synthesis Methodologies and Resource Efficiency

Sustainable synthesis aims to extend green chemistry principles to encompass the entire lifecycle of a product, including resource and energy efficiency.

Methodologies for Sustainability:

Catalysis: The use of catalysts is superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and often enabling more efficient reactions. nih.gov For instance, developing a catalytic version of a synthesis would significantly improve its environmental profile compared to a route using a stoichiometric base.

Use of Renewable Feedstocks: Whenever practical, synthetic starting materials should be derived from renewable sources (e.g., biomass) rather than depleting fossil fuels. acs.org Research into synthesizing aromatic compounds from bio-based precursors is an active area of green chemistry.

Energy Efficiency: Chemical processes should be designed to minimize energy consumption. This involves conducting reactions at ambient temperature and pressure whenever possible and avoiding energy-intensive purification steps like distillation or chromatography. Microwave-assisted synthesis is one methodology that can sometimes reduce reaction times and energy input.

Resource Efficiency in Practice:

For a compound like Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI), a sustainable approach would involve:

Designing a convergent synthesis that builds the molecule from simpler fragments in a few high-yielding steps.

Selecting solvents from renewable resources that are easily recycled.

Employing a catalytic process to avoid stoichiometric waste.

Optimizing the reaction to run at lower temperatures, thus conserving energy.

Regulatory Frameworks for Chemical Substances in Research and Development

The synthesis and use of new chemical compounds for research and development are subject to comprehensive regulatory frameworks designed to protect human health and the environment. In the European Union, the primary regulation is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). hsa.ie

Implications of REACH for Chemical Synthesis and Characterization

REACH shifts the responsibility for demonstrating the safe use of chemicals from authorities to the industry. europa.eu Its main goal is to ensure a high level of protection for health and the environment while promoting innovation. greenly.earth For a new research chemical, REACH has several implications:

Registration: Substances manufactured or imported into the EU in quantities of one tonne or more per year must be registered with the European Chemicals Agency (ECHA). wikipedia.org This involves submitting a technical dossier containing information on the substance's properties, uses, and classification, as well as guidance on its safe handling.